molecular formula C17H18N2O2 B14252554 (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 393841-55-9

(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene

Cat. No.: B14252554
CAS No.: 393841-55-9
M. Wt: 282.34 g/mol
InChI Key: RDSZNDWEBXPPKC-UHFFFAOYSA-N
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Description

(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various applications such as molecular switches and photoresponsive materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves the following steps:

    Formation of the But-3-en-1-yl ether: This can be achieved by reacting 4-hydroxyphenyl with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Diazotization and Coupling: The next step involves the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by coupling with the previously formed But-3-en-1-yl ether.

Industrial Production Methods

Industrial production methods for azobenzenes often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted azobenzenes with various functional groups.

Scientific Research Applications

    Chemistry: Used as a photoresponsive material in molecular switches and sensors.

    Biology: Studied for its potential use in controlling biological processes through light-induced isomerization.

    Medicine: Investigated for its potential use in drug delivery systems that can be activated by light.

    Industry: Used in the development of smart materials and coatings that respond to light.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)

Properties

CAS No.

393841-55-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(4-but-3-enoxyphenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C17H18N2O2/c1-3-4-13-21-17-11-7-15(8-12-17)19-18-14-5-9-16(20-2)10-6-14/h3,5-12H,1,4,13H2,2H3

InChI Key

RDSZNDWEBXPPKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC=C

Origin of Product

United States

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